molecular formula C10H8F3NO3 B13500590 4-Methyl-3-(trifluoroacetamido)benzoic acid CAS No. 915094-41-6

4-Methyl-3-(trifluoroacetamido)benzoic acid

Cat. No.: B13500590
CAS No.: 915094-41-6
M. Wt: 247.17 g/mol
InChI Key: SXXYVIMVFJXXQH-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoroacetamido)benzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a trifluoroacetamido group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(trifluoroacetamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of methyl benzoate, followed by reduction to form the corresponding amine. This amine is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetamido group. Finally, hydrolysis of the ester group yields the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-3-(trifluoroacetamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a fluorine atom instead of a methyl group.

    4-Methyl-2-(trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group in a different position.

    4-(Trifluoromethyl)benzoic acid: Lacks the methyl group but has the trifluoromethyl group

Uniqueness

4-Methyl-3-(trifluoroacetamido)benzoic acid is unique due to the presence of both a trifluoroacetamido group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

915094-41-6

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

4-methyl-3-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C10H8F3NO3/c1-5-2-3-6(8(15)16)4-7(5)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16)

InChI Key

SXXYVIMVFJXXQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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